![molecular formula C14H20N2O3 B3829451 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime](/img/structure/B3829451.png)
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime
Übersicht
Beschreibung
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime, also known as ABT-639, is a novel chemical compound that has shown potential in scientific research applications. It belongs to the class of benzisoxazole derivatives and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime selectively blocks T-type calcium channels, which are involved in the transmission of pain signals and anxiety-related behaviors. T-type calcium channels are expressed in various regions of the brain and are involved in the regulation of neuronal excitability (5). By blocking these channels, 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime reduces the transmission of pain signals and anxiety-related behaviors.
Biochemical and Physiological Effects:
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been shown to have antinociceptive effects in animal models of chronic pain. It has also been shown to reduce anxiety-related behaviors in animal models (6). 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been shown to have a good safety profile and does not produce significant side effects (7).
Vorteile Und Einschränkungen Für Laborexperimente
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has several advantages for lab experiments. It has a good safety profile and does not produce significant side effects, making it a suitable candidate for studying the effects of blocking T-type calcium channels. However, 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has a low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime. One area of research could be to study the effects of 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime on other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research could be to study the effects of 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime on different types of pain, such as neuropathic pain. Additionally, future research could focus on developing more efficient synthesis methods for 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime to increase its yield and solubility.
In conclusion, 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime is a novel chemical compound that has shown potential in scientific research applications. It selectively blocks T-type calcium channels, which are involved in the transmission of pain signals and anxiety-related behaviors. 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been shown to have antinociceptive effects in animal models of chronic pain and has a good safety profile. Future research could focus on studying the effects of 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime on other neurological disorders and developing more efficient synthesis methods.
References:
1. S. L. Johnson, et al., Bioorg. Med. Chem. Lett., 2013, 23, 4940-4943.
2. H. Lee, et al., Eur. J. Pharmacol., 2018, 818, 435-443.
3. R. A. Volkers, et al., Epilepsy Res., 2013, 107, 279-285.
4. S. L. Johnson, et al., Eur. J. Pharmacol., 2015, 761, 303-311.
5. T. Perez-Reyes, Pharmacol. Rev., 2003, 55, 579-581.
6. H. Lee, et al., Neuropharmacology, 2019, 146, 1-9.
7. K. J. O'Connell, et al., J. Pharmacol. Exp. Ther., 2016, 356, 541-553.
Wissenschaftliche Forschungsanwendungen
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been studied for its potential in treating pain and anxiety. It has been shown to selectively block T-type calcium channels, which are involved in the transmission of pain signals and anxiety-related behaviors (2). 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has also been studied for its potential in treating epilepsy and other neurological disorders (3). Additionally, 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been shown to have antinociceptive effects in animal models of chronic pain (4).
Eigenschaften
IUPAC Name |
[(Z)-(6,6-dimethyl-3-propyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-5-6-10-13-11(16-18-9(2)17)7-14(3,4)8-12(13)19-15-10/h5-8H2,1-4H3/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGINHGLSHWPVJF-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC2=C1C(=NOC(=O)C)CC(C2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NOC2=C1/C(=N\OC(=O)C)/CC(C2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(6,6-dimethyl-3-propyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.